molecular formula C12H23NO3S B2568323 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1797086-32-8

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No. B2568323
CAS RN: 1797086-32-8
M. Wt: 261.38
InChI Key: QTSYNLXVVSIBIO-UHFFFAOYSA-N
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Description

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as IBMPFD and is a member of the class of compounds known as sulfonyl azetidines.

Scientific Research Applications

Synthesis Techniques and Applications

  • Innovative Synthesis Methods : Research has developed efficient and stereoselective processes for synthesizing azetidin-2-ones, which are critical intermediates in the preparation of various pharmaceutical compounds. These methods often involve asymmetric Michael addition and stereoselective alkylation, highlighting the significance of azetidin-2-ones in medicinal chemistry and organic synthesis (Fleck et al., 2003).

  • Antimicrobial and Antitubercular Activities : Azetidin-2-one derivatives have been synthesized and screened for their antimicrobial and antitubercular activities. Novel trihydroxy benzamido azetidin-2-one derivatives showed promising results against bacterial and fungal strains, as well as against Mycobacterium tuberculosis, indicating their potential as new antimicrobial and antitubercular agents (Ilango & Arunkumar, 2011).

  • Synthon for Biologically Important Compounds : Azetidin-2-one serves as a versatile building block for the synthesis of a wide range of organic molecules, including aromatic beta-amino acids, peptides, polyamines, and amino sugars. The beta-lactam synthon method utilizes the strain energy and selective bond cleavage of the azetidin-2-one ring for creating diverse synthetic target molecules without the beta-lactam structure, demonstrating its utility in developing compounds with biological significance (Deshmukh et al., 2004).

  • Cationic Polymerization : Studies on the cationic polymerization of azetidine highlight its potential in creating polymers with varying amino functionalities. This research contributes to the understanding of polymer synthesis processes and the development of new polymeric materials with specific properties (Schacht & Goethals, 1974).

  • Stereocontrolled Synthesis of β-Lactams : Research into the stereocontrolled synthesis of bicyclic beta-lactams through radical cyclization demonstrates the importance of azetidin-2-ones in creating complex molecular structures. These findings are crucial for the development of new synthetic methodologies and the production of novel compounds with potential pharmaceutical applications (Leemans et al., 2008).

properties

IUPAC Name

2,2-dimethyl-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3S/c1-9(2)8-17(15,16)10-6-13(7-10)11(14)12(3,4)5/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSYNLXVVSIBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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